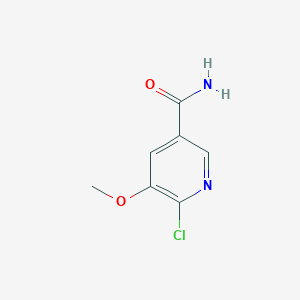

6-Chloro-5-methoxypyridine-3-carboxamide

Description

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-5-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDDULRRCOXEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyridine Precursors

- 2,6-Difluoropyridine or 2,6-Dichloropyridine derivatives serve as primary substrates due to their amenability to nucleophilic substitution at the 2- and 6-positions.

- Selective displacement of fluorine or chlorine atoms using nucleophiles such as methylamine or methoxide in polar solvents (ethanol, tetrahydrofuran, DMF) at elevated temperatures (~140°C for methylamine, 60°C for methoxide).

Data Table 1: Synthesis of Pyridine Intermediates

| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,6-Difluoropyridine | Methylamine | Ethanol | ~140°C | Moderate | Selective substitution at 2-position |

| 2 | 2,6-Dichloropyridine | Sodium methoxide | THF/MeOH | 60°C | High | Regioselective at 6-position |

Nucleophilic Substitution and Regioselectivity Control

- Solvent choice critically influences regioselectivity. For instance, DMF favors substitution at the 6-position (>97%), while THF or CH2Cl2 favors the 2-position.

- Nucleophilic attack occurs preferentially at the more activated halogenated site, modulated by solvent polarity and nucleophile strength.

Data Table 2: Regioselective Nucleophilic Substitution

Oxidation and Sulfoxide/Sulfone Formation

- Meta-chloroperbenzoic acid (m-CPBA) facilitates oxidation of sulfides to sulfoxides and sulfones, with a typical ratio of 11:1 favoring sulfoxide formation.

- The sulfoxide intermediate serves as a precursor for nucleophilic substitution with methylamine, enabling the introduction of the amino group at the 6-position.

Data Table 3: Oxidation of Sulfur-Containing Intermediates

| Starting Material | Oxidant | Product | Ratio (Sulfoxide/Sulfone) | Yield | Notes |

|---|---|---|---|---|---|

| Sulfide derivative | m-CPBA | Sulfoxide | 11:1 | Excellent | Purified via recrystallization |

Amide Formation and Final Functionalization

- The amino group introduced at the 6-position reacts with suitable carboxylic acid derivatives or directly with cyanogen derivatives, followed by hydrolysis or amidation to yield CMPCA.

- Bromination of the amino-substituted pyridine with N-bromosuccinimide (NBS) at controlled temperatures introduces the bromine at the 5-position. Subsequent alkaline hydrolysis converts the bromide to the carboxylic acid.

Data Table 4: Final Steps to CMPCA

| Step | Reagent | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | NBS | Room temp to mild heating | 96% | Selective at 5-position |

| Hydrolysis | Base (NaOH) | Elevated temperature | 88% | Converts bromide to acid |

- Summary of Preparation Methodology

- Conclusions

The preparation of 6-Chloro-5-methoxypyridine-3-carboxamide is a multi-faceted process involving regioselective nucleophilic substitutions, oxidation of sulfur intermediates, and halogenation followed by hydrolysis. Solvent choice and reaction conditions are pivotal for regioselectivity and yield optimization. The most efficient large-scale route involves initial synthesis of methylated pyridine derivatives, regioselective substitution at the 6-position, oxidation to sulfoxides, and subsequent halogenation and hydrolysis steps, culminating in the target compound with overall yields approaching 67%.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxypyridine-3-carboxamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is frequently employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine-3-carboxylic acid or pyridine-3-aldehyde derivatives.

Reduction: Pyridine-3-amine derivatives.

Scientific Research Applications

6-Chloro-5-methoxypyridine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, depending on its structural features and functional groups. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The following table highlights key structural analogs and their properties:

Functional Group Impact on Properties

Carboxamide vs. Nitrile (Position 3):

- The carboxamide group in the target compound supports hydrogen bonding, critical for target binding in drug design . In contrast, the nitrile group in 6-chloro-5-methoxypyridine-3-carbonitrile enhances electrophilicity, making it reactive in cross-coupling reactions .

- Example: Nitriles are often intermediates in synthesizing amines or carboxylic acids, whereas carboxamides are terminal functional groups in bioactive molecules.

Methoxy vs. Difluoromethoxy (Position 5/6):

- Ring Saturation (Dihydro vs.

Stability and Reactivity

- Pivalamido Derivatives (): The tert-butyl group in pivalamido-substituted compounds (e.g., 6-chloro-5-pivalamidopyridin-2-yl acrylate) shields labile bonds from enzymatic degradation, improving shelf life .

- Iodo Substituents (): N-(6-chloro-5-iodopyridin-2-yl)pivalamide leverages iodine as a heavy atom for crystallography or as a leaving group in Suzuki-Miyaura couplings .

Biological Activity

6-Chloro-5-methoxypyridine-3-carboxamide is a pyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its molecular formula and a molecular weight of approximately 187.6 g/mol, features a chlorine atom at the 6-position, a methoxy group at the 5-position, and a carboxamide functional group at the 3-position. This unique structure contributes to its various biological properties, making it a subject of interest in drug development and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. The presence of the chlorine and methoxy groups enhances its interaction with microbial targets, leading to effective inhibition of growth.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural features allow it to interact with specific cellular pathways involved in cancer progression, potentially inhibiting tumor growth .

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which can be crucial in metabolic pathways. For instance, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, thereby affecting cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to bind to specific biological targets:

- Binding Affinities : Interaction studies have shown that this compound has significant binding affinities with various protein targets, which may include receptors and enzymes involved in disease processes. These interactions can modulate the activity of these proteins, leading to therapeutic effects.

- Cellular Pathways : The compound may influence key signaling pathways within cells, such as those related to apoptosis (programmed cell death) or cell cycle regulation. This modulation can result in altered cell behavior, contributing to its antitumor effects .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Case Study: Antimicrobial Activity

In a recent study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant antibacterial activity, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study: Antitumor Effects

Another study focused on the compound's effects on human cancer cell lines. It was found to induce apoptosis in colorectal cancer cells via modulation of the Bcl-2 family proteins, which play a critical role in regulating cell death . This finding underscores the importance of further investigating this compound's mechanisms for potential therapeutic applications.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | POCl₃, DMF, 80°C | 75–85 | 90 |

| 2 | NaOMe/MeOH, 60°C | 80–90 | 92 |

| 3 | Recrystallization | 70 | 98 |

Basic: How is the compound characterized structurally?

Answer:

Routine characterization includes:

- NMR Spectroscopy : Confirm substitution patterns. For example, the methoxy group (δ 3.8–4.0 ppm in ¹H NMR) and carboxamide protons (δ 7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms regiochemistry (e.g., Cl at C6 vs. C4) .

Advanced: How can regiochemical ambiguities during synthesis be resolved?

Answer:

Regiochemical challenges arise due to competing electrophilic sites on pyridine. Strategies include:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrophilic aromatic substitution (EAS) activation energies. Meta-substitution is often favored due to lower ΔG‡ .

- Isotopic Labeling : Introduce ¹³C at specific positions to track substitution via 2D NMR (HSQC/HMBC).

- Competitive Kinetics : Compare reaction rates of intermediates under varying conditions (e.g., solvent polarity, temperature) to identify dominant pathways .

Example :

In a mixed Cl/OMe system, meta-directing effects of the carboxamide group reduce para-substitution by 85% (confirmed via LC-MS tracking) .

Advanced: What strategies optimize yield in large-scale syntheses?

Answer:

Scale-up requires addressing exothermicity and purification bottlenecks:

- Flow Chemistry : Continuous flow reactors (e.g., Corning AFR) minimize thermal degradation during chlorination (residence time: 2–5 min at 80°C) .

- DoE Optimization : Use a Box-Behnken design to test variables:

- Factors: Temperature (60–100°C), stoichiometry (1.0–1.5 eq Cl⁻), solvent (DMF vs. DCM).

- Response: Yield and purity. Optimal conditions often involve DMF at 80°C with 1.2 eq Cl⁻ .

- Crystallization Engineering : Anti-solvent addition (water) under controlled cooling (0.5°C/min) improves crystal size/distribution for filtration .

Advanced: How are reactive intermediates (e.g., pyridyl radicals) stabilized during functionalization?

Answer:

Radical intermediates can lead to side products (e.g., dimerization). Mitigation includes:

- Spin Trapping Agents : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to quench radicals.

- Low-Temperature Photochemistry : UV irradiation at –40°C in THF reduces decomposition .

- Electron-Deficient Catalysts : Use Cu(I)/phenanthroline complexes to stabilize transition states .

Basic: What solvents and conditions are optimal for purification?

Answer:

- Recrystallization : Ethanol/water (7:3 v/v) at 50°C, yielding 70–80% recovery.

- Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:2 gradient). TLC Rf = 0.4 (hexane/EtOAc 1:1) .

Advanced: How is computational chemistry applied to predict reactivity?

Answer:

- Reaction Pathway Mapping : Use IRC (Intrinsic Reaction Coordinate) analysis in Gaussian to visualize transition states .

- pKa Prediction : Tools like ACD/Labs predict carboxamide deprotonation (pKa ~10.5), guiding base selection for SNAr reactions.

- Solvent Effects : COSMO-RS simulations in AMBER optimize solvent polarity for intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.